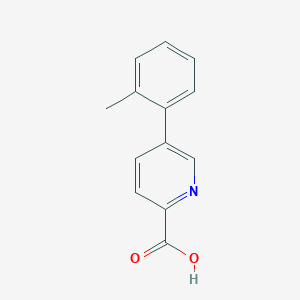
5-(o-Tolyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(o-Tolyl)picolinic acid: is an organic compound with the molecular formula C₁₃H₁₁NO₂ It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an o-tolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)picolinic acid typically involves the reaction of picolinic acid with o-tolyl derivatives under specific conditions. One common method involves the use of a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes. This reaction is facilitated by a novel nanoporous heterogeneous catalyst, such as UiO-66 (Zr)-N(CH₂PO₃H₂)₂ .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions: 5-(o-Tolyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: 5-(o-Tolyl)picolinic acid is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .
Biology: In biological research, derivatives of picolinic acid, including this compound, are studied for their potential antiviral and antimicrobial properties. They have shown activity against enveloped viruses by inhibiting viral entry and fusion .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an immunomodulator and its ability to bind to zinc finger proteins, which are involved in viral replication and cellular functions .
Industry: In the industrial sector, this compound and its derivatives are explored for their use as herbicides. They exhibit herbicidal activity by inhibiting the growth of certain plant species .
作用机制
The mechanism of action of 5-(o-Tolyl)picolinic acid involves its interaction with specific molecular targets. As an antiviral agent, it inhibits the entry of enveloped viruses by targeting viral membrane integrity, preventing viral-cellular membrane fusion, and interfering with endocytic vesicle trafficking . Additionally, it binds to zinc finger proteins, altering their structure and function, which can disrupt viral replication and cellular homeostasis .
相似化合物的比较
Picolinic acid: A parent compound with similar coordination chemistry properties.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness: 5-(o-Tolyl)picolinic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form specific metal complexes and increases its potential as an antiviral and herbicidal agent compared to its parent compound and other isomers .
属性
IUPAC Name |
5-(2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNCQGKPHBZRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679297 |
Source


|
| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225689-48-4 |
Source


|
| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
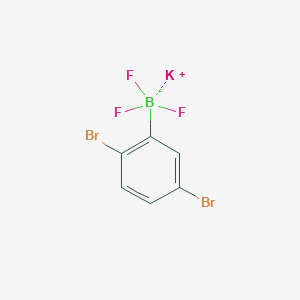
![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate](/img/structure/B6336825.png)
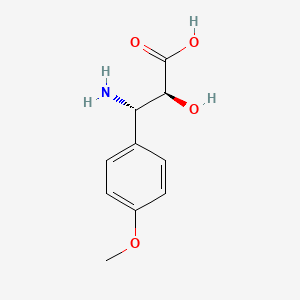
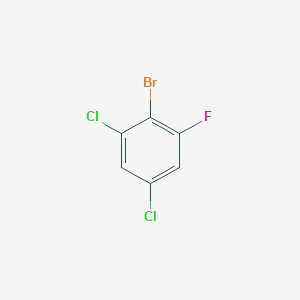
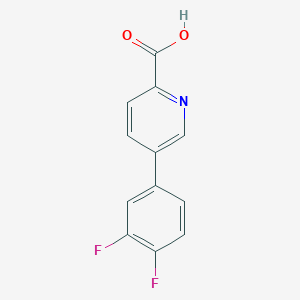
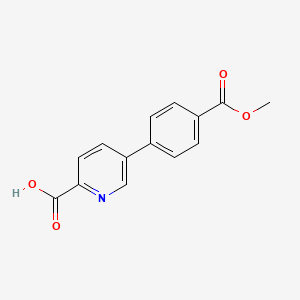
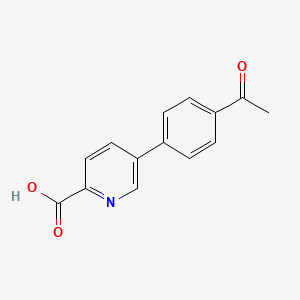
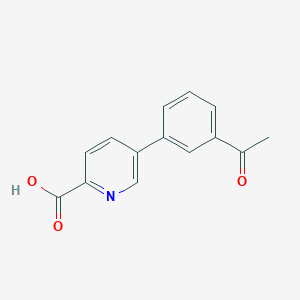
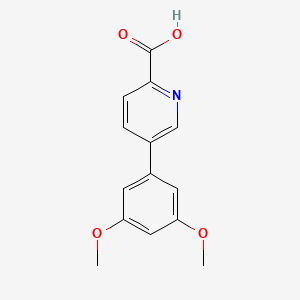
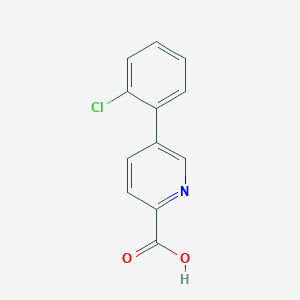
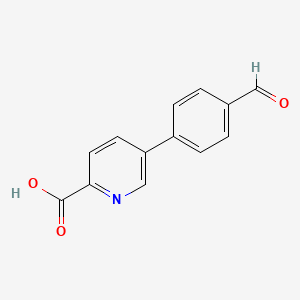

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
